molecular formula C14H10O3 B057700 4-Benzoylbenzoic acid CAS No. 611-95-0

4-Benzoylbenzoic acid

Cat. No. B057700
CAS RN: 611-95-0
M. Wt: 226.23 g/mol
InChI Key: IFQUPKAISSPFTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzoylbenzoic acid and its derivatives has been investigated through different methods. For instance, the ecofriendly synthesis of related compounds involves one-pot, three-component condensation reactions using citric acid as a reaction mediator, demonstrating an interest in developing sustainable and efficient synthesis routes (Warekar et al., 2016). Similarly, other studies have reported the synthesis of various derivatives by cyclocondensation reactions and subsequent reactions with different reagents, highlighting the versatility of 4-Benzoylbenzoic acid in synthesizing a wide range of compounds (Kasımoğulları et al., 2010).

Molecular Structure Analysis

An experimental and theoretical approach to the molecular structure of related compounds has been explored, with studies employing methods like single-crystal X-ray diffraction and computational techniques to understand the compound's geometry and electronic structure (Demir et al., 2010). These studies provide insights into the molecular structure, aiding in the understanding of its reactivity and properties.

Chemical Reactions and Properties

Research has explored various chemical reactions involving 4-Benzoylbenzoic acid, such as its role in the synthesis of heterocyclic compounds and its reactivity towards different nucleophiles and electrophiles. The compound's ability to participate in diverse reactions makes it a valuable entity in synthetic chemistry (Soliman et al., 2010).

Scientific Research Applications

  • Photolabelling Reagent : Gomis, J. et al. (1999) synthesized [carbonyl-14C]-4-Benzoylbenzoic acid as a photolabelling reagent. This synthesis improved the yield of radioactive benzoylbenzoic derivatives.

  • Inhibitor of Pyridoxal Kinase : Scholz, G., & Kwok, F. (1989) found that 4-Benzoylbenzoic acid competitively inhibits pyridoxal kinase, providing insights into the enzyme's substrate-binding site.

  • Synthesis of Radioactive Derivatives : Nakamaye, K., & Yount, R. (1985) prepared [1-14C-Carboxy]-4-benzoylbenzoic acid through a Grignard reaction, facilitating the creation of radioactive compounds.

  • Chromatographic Studies : Bieganowska, M., & Petruczynik, A. (1995) investigated the chromatographic behavior of 2-benzoylbenzoic acid derivatives, contributing to the understanding of molecular interactions in chromatography.

  • Antimicrobial and Chemical Detoxifying Functions : Hong, K., & Sun, Gang (2008) incorporated 4-Benzoylbenzoic acid onto cotton fabrics, demonstrating its potential in antimicrobial applications and chemical detoxification.

  • Catalyst in Photo-oxidation of Sulfides : Pigot, T. et al. (2004) used 4-Benzoylbenzoate, a derivative of 4-Benzoylbenzoic acid, as a catalyst for the photo-oxidation of sulfides.

  • Characterization of Organic Molecule Interactions : Li, Lei et al. (2014) intercalated 4-Benzoylbenzoic acid into layered double hydroxides, studying the interactions between organic molecules and inorganic materials.

  • Solubility Studies in High-Temperature Solutions : Sunsandee, Niti et al. (2013) researched the aqueous solubility of 4-position substituted benzoic acid compounds, including 4-Benzoylbenzoic acid, at high temperatures.

Safety And Hazards

4-Benzoylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers The paper “pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid” provides a comprehensive analysis of the absorption spectra of 4-Benzoylbenzoic acid . The study combined UV-Vis spectroscopy, 1H-NMR spectroscopy, quantum chemical calculations, and molecular dynamics simulations to investigate the absorption spectra of 4-Benzoylbenzoic acid .

properties

IUPAC Name

4-benzoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUPKAISSPFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209996
Record name 4-Benzoylbenzoic acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylbenzoic acid

CAS RN

611-95-0
Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Synthesis routes and methods

Procedure details

To a mixture of 4-methylbenzophenone (25 g, 0.127 mole) with HOAc (130 mL) was added successively CrO3 (35 g), H2O (80 mL) and conc. H2SO4 (25 mL). The mixture was heated for 3 hours at 100±5° C. and then quenched by adding ice water (500 mL) to yield a crude 4-benzoylbenzoic acid solid which was dissolved in a 10% KOH solution and filtered. The filtrate was acidified with diluted HCl to pH 2.0 and precipitate by subjected to ice bath. The precipitate was collected to obtain 21.3 g 4-benzoylbenzoic acid in a yield of 74.1%.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
544
Citations
SUN Naiqun, Z Xijin, Y Yamin, LI Liping, A ZHANG… - Journal of Rare …, 2016 - Elsevier
… In this paper, 4-benzoylbenzoic acid (p-BBA) was selected as primary ligand on the basis of … A new Tb(III) ternary complex Tb(p-BBA)3MAA was synthesized with 4-benzoylbenzoic acid (…
Number of citations: 19 www.sciencedirect.com
N Karimova, O Alija, SLM García… - Physical Chemistry …, 2023 - pubs.rsc.org
Organic chromophores initiate much of daytime aqueous phase chemistry in the environment. Thus, studying the absorption spectra of commonly used organic photosensitizers is …
Number of citations: 3 pubs.rsc.org
KL Nakamaye, RG Yount - Journal of Labelled Compounds and …, 1985 - Wiley Online Library
… modified mino acids it becsne essential to prepare radiolabeled 4-benzoylbenzoic acid. … was identical to a commercial sanple of 4-benzoylbenzoic acid (Aldrich Chemical) in melting …
H TSAI, R DOONG, C LIN - Analytical Sciences/Supplements, 2002 - jlc.jst.go.jp
… In this study, the applicability of photoimmobilization by using N-succinimidyl 4-benzoylbenzoic acid (Succ-BB) as photolabile ligand for protein chip manufacturing was investigated. …
Number of citations: 15 jlc.jst.go.jp
L Wang - IOP Conference Series: Materials Science and …, 2018 - iopscience.iop.org
A novel sodium complex,[NaL·(H 2 O) 2] n, was synthesized by reflux reaction of p-amino benzene sulfonic acid, 4-benzoylbenzoic acid and NaOH in ethanol/water solution and …
Number of citations: 5 iopscience.iop.org
JM Gomis, J Santolini, F André… - Journal of Labelled …, 1999 - Wiley Online Library
… of the different products gave 4-benzoylbenzoic acid 9%, benzoic acid 26%, 3 24%, 2, 37%, unknown impurities 2%. The measurement of 4-benzoylbenzoic acid by HPLC with an …
KH Hong, G Sun - Carbohydrate Polymers, 2008 - Elsevier
… -4′-hydroxybenzophenone, and 4-benzoylbenzoic acid as reagents. The fabric treatment … among all samples, and 4-benzoylbenzoic acid treated cotton fabric demonstrated pesticide …
Number of citations: 90 www.sciencedirect.com
G Scholz, F Kwok - Journal of Biological Chemistry, 1989 - ASBMB
… 4-Benzoylbenzoic acid inhibits pyridoxal kinase activity … Binding studies showed that 4-benzoylbenzoic acid bound to … a 10-fold excess of 4-benzoylbenzoic acid at pH 6.5 resulted in an …
Number of citations: 18 www.jbc.org
P Corral Arroyo, L González, S Steimer… - EGU General …, 2016 - ui.adsabs.harvard.edu
… This work explores the radical reactions initiated by UV light in mixtures of citric acid (CA) and imidazole-2-carboxaldehyde (IC), benzophenone and 4-Benzoylbenzoic acid (BBA) using …
Number of citations: 0 ui.adsabs.harvard.edu
O Alija - 2021 - creativematter.skidmore.edu
… This work proposes an additional photosensitizer, 4-benzoylbenzoic acid (4BBA), to introduce the effects of aromaticity and low solubility. The pH dependent speciation and optical …
Number of citations: 0 creativematter.skidmore.edu

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